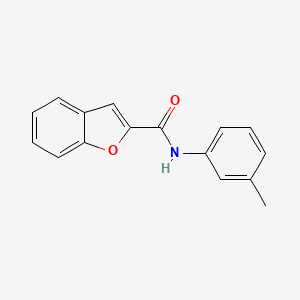

N-(3-methylphenyl)-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC15702520

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13NO2 |

|---|---|

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | N-(3-methylphenyl)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C16H13NO2/c1-11-5-4-7-13(9-11)17-16(18)15-10-12-6-2-3-8-14(12)19-15/h2-10H,1H3,(H,17,18) |

| Standard InChI Key | ULYAFFDVFTVVIN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |

Introduction

Chemical Structure and Nomenclature

N-(3-Methylphenyl)-1-benzofuran-2-carboxamide (IUPAC name: N-(3-methylphenyl)-1-benzofuran-2-carboxamide) has the molecular formula C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol . The structure comprises:

-

A benzofuran core (fused benzene and furan rings).

-

A carboxamide group (-C(=O)NH-) at position 2 of the benzofuran.

-

A 3-methylphenyl group attached to the carboxamide nitrogen.

The compound’s stereochemistry is achiral, and its planar structure facilitates interactions with biological targets such as enzymes and receptors .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves coupling 3-methylaniline with 1-benzofuran-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane. Key steps include:

-

Activation of the carboxylic acid: Formation of an reactive intermediate (e.g., acyl chloride or mixed anhydride).

-

Nucleophilic substitution: Reaction with 3-methylaniline to form the carboxamide bond.

-

Purification: Column chromatography or crystallization to isolate the product .

Advanced Synthetic Methods

Physicochemical Properties

The compound’s lipophilicity (logP = 4.81) suggests good membrane permeability, a critical factor for bioavailability .

Biological Activities and Mechanisms

Anticancer Activity

N-(3-Methylphenyl)-1-benzofuran-2-carboxamide derivatives exhibit dose-dependent cytotoxicity against cancer cell lines:

Mechanism: Inhibition of protein kinases (e.g., PLK1) and induction of apoptosis via caspase-3 activation . Comparative studies show enhanced activity over unsubstituted benzofuran analogs due to the electron-donating methyl group .

Antimicrobial Activity

The 3-methylphenyl group enhances hydrophobic interactions with microbial cell membranes, disrupting integrity .

Pharmacological Applications

Drug Development

-

Anticancer agents: Optimized derivatives are in preclinical trials for solid tumors .

-

Antimicrobials: Candidate for topical formulations against MRSA .

Structure-Activity Relationship (SAR)

-

Position 2 (carboxamide): Critical for target binding; replacing the amide with ester reduces activity .

-

3-Methylphenyl group: Enhances lipophilicity and bioavailability compared to halogenated analogs .

Comparative Analysis with Analogous Compounds

| Compound | Biological Activity | Key Difference |

|---|---|---|

| N-(4-Fluorophenyl)-1-benzofuran-2-carboxamide | Antiviral (HCV NS5B inhibition) | Fluorine enhances enzyme binding |

| N-(3-Chlorophenyl)-1-benzofuran-2-carboxamide | Antifungal (MIC = 16 µg/mL) | Chlorine increases electronegativity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume